molecular formula C16H11FN2O5S B2886012 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895477-86-8

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2886012
CAS No.: 895477-86-8
M. Wt: 362.33
InChI Key: ZTBPKJNAIKPFPU-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound featuring a 1,3-dioxo-isoindole core linked to a 4-fluorobenzenesulfonylacetamide moiety. This structure combines aromatic sulfonamide functionality with a heterocyclic isoindole-dione system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBPKJNAIKPFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxoisoindole moiety: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the dioxoisoindole intermediate with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the isoindole ring, sulfonamide/acetamide linkages, and side-chain modifications. Below is a detailed comparison based on synthesis, substituent effects, and spectroscopic

Substituents on the Isoindole Ring
Compound Name Substituent on Isoindole Ring Key Features Yield Reference
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (Target Compound) None (parent structure) 4-Fluorobenzenesulfonyl group directly attached to acetamide N/A -
8d (ZHAWOC5682) 2-[(4-Fluorophenyl)methyl] Benzyloxy-pentyloxy phenyl side chain; higher yield (58%) 58%
9d (ZHAWOC5683) 2-[(4-Fluorophenyl)methyl] Hydroxy-pentyloxy phenyl side chain; lower yield (44%) 44%
9e (ZHAWOC6021) 2-[(3-Fluorophenyl)methyl] 3-Fluorophenyl substitution; positional isomer of 9d 46%
13k (ZHAWOC6642) 2-[(4-Fluorophenyl)methyl] 3-Hydroxypropoxy side chain; moderate yield (34%) 34%

Key Observations :

  • Fluorine Position : Compounds with 4-fluorophenyl substitutions (e.g., 8d, 9d) exhibit distinct NMR chemical shifts compared to 3-fluorophenyl analogs (e.g., 9e). For example, in 9d, the 4-fluorophenyl group induces downfield shifts in aromatic protons (δ ~7.36–7.11 ppm) , whereas 9e shows altered coupling constants due to meta-fluorine effects .
  • Side-Chain Length : Longer alkoxy chains (e.g., 13m with 5-hydroxypentyloxy vs. 13k with 3-hydroxypropoxy) correlate with reduced yields (44% vs. 34%), suggesting steric challenges in synthesis .
Modifications to the Acetamide/Sulfonamide Group
Compound Name Acetamide/Sulfonamide Group Key Features Reference
Target Compound 4-Fluorobenzenesulfonylacetamide Direct sulfonamide linkage; potential for strong hydrogen bonding -
37 4-Fluorobenzenesulfonamide Indole core with 4-chlorobenzoyl group; structurally distinct
10j N-(3-Chloro-4-fluorophenyl)acetamide Chloro/fluoro substituents on phenyl ring; low yield (8%)
12k (ZHAWOC6641) Benzyloxypropoxy-phenylacetamide Bulky benzyloxypropoxy side chain; high yield (72%)

Key Observations :

  • Sulfonamide vs. Acetamide : The target compound’s sulfonamide group (R-SO₂-NH-) may enhance solubility and binding affinity compared to simple acetamide derivatives (e.g., 10j) due to increased polarity .
  • Side-Chain Bulk : Bulky substituents like benzyloxypropoxy (12k) improve yields (72%) but may reduce membrane permeability .
Physicochemical and Spectroscopic Comparisons
Compound Name HRMS (m/z) [M+H]+ Notable NMR Shifts (δ, ppm) Reference
Target Compound - - -
8d (ZHAWOC5682) 553 Aromatic protons: δ 7.36–7.11 (fluorophenyl), δ 6.90–6.85 (benzyloxy)
12k (ZHAWOC6641) 553 Aromatic protons: δ 7.36–7.28 (fluorophenyl), δ 6.90–6.85 (benzyloxy)
9d (ZHAWOC5683) 505 Hydroxypentyloxy protons: δ 3.64–3.57 (methylene), δ 1.94–1.00 (alkyl)

Key Observations :

  • HRMS Consistency : Compounds like 8d and 12k share identical molecular weights (m/z 553) but differ in substituents, highlighting the role of side-chain modifications .
  • NMR Trends : Fluorine substituents cause characteristic splitting in aromatic regions (e.g., δ 7.17–7.11 ppm for 4-fluorophenyl in 8d) , while hydroxyalkoxy chains show distinct methylene signals (δ 3.64–3.57 ppm) .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of a dioxo isoindole framework and a sulfonamide moiety, which contribute to its potential therapeutic effects. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O4SC_{13}H_{10}N_2O_4S. The compound features:

  • Isoindole Core : Provides structural stability and potential interactions with biological targets.
  • Dioxo Group : Enhances reactivity and may facilitate interactions with enzymes or receptors.
  • Fluorobenzenesulfonyl Group : Increases lipophilicity and may improve binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the dioxo group in isoindole derivatives has been linked to antibacterial and antifungal activities. For instance, studies have shown that derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus250 µg/mL
This compoundE. coli500 µg/mL

Anticancer Activity

The isoindole derivatives have also been studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

Several studies have explored the biological activity of isoindole derivatives:

  • Study on Antimicrobial Efficacy :
    • A series of isoindole-based compounds were synthesized and tested for their antimicrobial properties. Results showed that modifications to the sulfonamide group significantly influenced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening :
    • A study investigated the effect of various isoindole derivatives on human cancer cell lines. This compound demonstrated potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : Its structural features allow it to bind effectively to various receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Q & A

Q. How to integrate green chemistry principles into synthesis?

  • Innovations :
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste disposal.
  • Catalysis : Use immobilized lipases for enantioselective steps (e.g., ’s ICReDD methods for reaction optimization) .

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